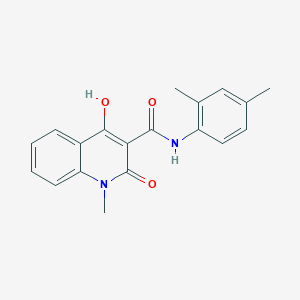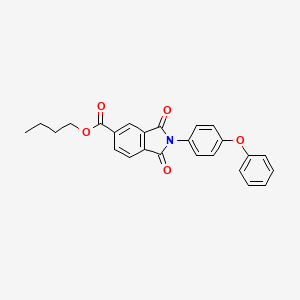
5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone is a compound belonging to the class of dihydropyrimidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the acid-catalyzed, three-component reaction between an aryl aldehyde, a β-dicarbonyl compound, and urea or thiourea. The reaction is typically carried out under reflux conditions in ethanol .
Industrial Production Methods
In an industrial setting, the synthesis can be optimized by using various catalysts to improve yield and reduce reaction time. Catalysts such as boron trifluoride (BF3), zeolites, and ionic liquids have been employed to enhance the efficiency of the Biginelli reaction .
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor.
Medicine: It is being investigated for its potential as an anti-cancer agent.
Industry: It can be used in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism by which 5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydropyrimidin-2(1H)-ones
- 3,4-Dihydropyrimidin-2(1H)-thiones
Uniqueness
5-Acetyl-6-methyl-4-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H16N2O2 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
5-acetyl-6-methyl-4-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C15H16N2O2/c1-10-14(11(2)18)13(17-15(19)16-10)9-8-12-6-4-3-5-7-12/h3-9,13H,1-2H3,(H2,16,17,19)/b9-8+ |
Clé InChI |
MVHFVTXGXFBZDC-CMDGGOBGSA-N |
SMILES isomérique |
CC1=C(C(NC(=O)N1)/C=C/C2=CC=CC=C2)C(=O)C |
SMILES canonique |
CC1=C(C(NC(=O)N1)C=CC2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11986727.png)
![2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11986736.png)



![sodium;3-propylsulfanyl-[1,2,4]triazino[5,6-b]indol-5-ide](/img/structure/B11986763.png)


![4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11986777.png)
![3-{(E)-[4-(diethylamino)phenyl]diazenyl}-2-hydroxy-N-(2-methoxyphenyl)benzamide](/img/structure/B11986780.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11986791.png)
![4-(2-methoxyphenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11986816.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11986818.png)

